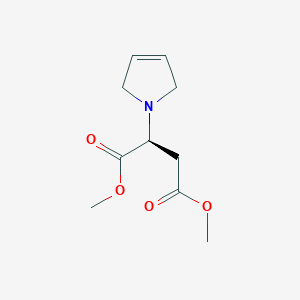

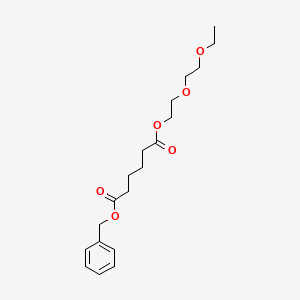

Dimethyl (2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)butanedioate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

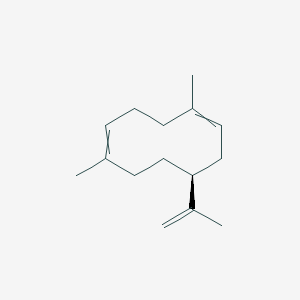

Le butanedioate de diméthyle (2S)-2-(2,5-dihydro-1H-pyrrol-1-yl) est un composé organique qui appartient à la classe des dérivés de la pyrrolidine. Ce composé se caractérise par la présence d’un cycle pyrrolidine, qui est un cycle à cinq chaînons contenant de l’azote, et d’une partie butanedioate.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du butanedioate de diméthyle (2S)-2-(2,5-dihydro-1H-pyrrol-1-yl) implique généralement la réaction d’un dérivé de la pyrrolidine approprié avec un ester de butanedioate. Une méthode courante implique l’utilisation d’une réaction de condensation catalysée par une base entre le 2,5-dihydro-1H-pyrrole et le butanedioate de diméthyle. La réaction est effectuée sous reflux dans un solvant approprié, tel que l’éthanol ou le méthanol, pour obtenir le produit souhaité.

Méthodes de production industrielle

Dans un contexte industriel, la production de butanedioate de diméthyle (2S)-2-(2,5-dihydro-1H-pyrrol-1-yl) peut impliquer l’utilisation de réacteurs à écoulement continu pour optimiser les conditions de réaction et améliorer le rendement. L’utilisation de catalyseurs, tels que des complexes métalliques ou des enzymes, peut également améliorer l’efficacité du processus de synthèse. De plus, des techniques de purification, telles que la cristallisation ou la chromatographie, sont utilisées pour obtenir le composé à haute pureté.

Analyse Des Réactions Chimiques

Types de réactions

Le butanedioate de diméthyle (2S)-2-(2,5-dihydro-1H-pyrrol-1-yl) peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former les dérivés oxo correspondants.

Réduction : Les réactions de réduction peuvent produire des formes réduites du cycle pyrrolidine.

Substitution : Les réactions de substitution nucléophile peuvent introduire différents groupes fonctionnels sur le cycle pyrrolidine.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).

Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont généralement utilisés.

Substitution : Des réactifs comme les halogénoalcanes ou les chlorures d’acyle peuvent être utilisés dans les réactions de substitution en conditions basiques ou acides.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés oxo, tandis que la réduction peut produire des dérivés de la pyrrolidine réduits. Les réactions de substitution peuvent introduire divers groupes fonctionnels, ce qui donne une variété de produits.

Applications de la recherche scientifique

Le butanedioate de diméthyle (2S)-2-(2,5-dihydro-1H-pyrrol-1-yl) a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme bloc de construction dans la synthèse de molécules organiques plus complexes.

Biologie : Le composé peut être utilisé dans des études impliquant l’inhibition enzymatique et la liaison aux récepteurs.

Industrie : Le composé peut être utilisé dans la production de produits chimiques et de matériaux spécialisés.

Applications De Recherche Scientifique

Dimethyl (2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)butanedioate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mécanisme D'action

Le mécanisme d’action du butanedioate de diméthyle (2S)-2-(2,5-dihydro-1H-pyrrol-1-yl) implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut se lier à ces cibles et moduler leur activité, ce qui entraîne divers effets biologiques. Les voies exactes impliquées dépendent de l’application et de la cible spécifiques.

Comparaison Avec Des Composés Similaires

Composés similaires

- Le butanedioate de diméthyle (2S)-2-(2,5-dihydro-1H-pyrrol-1-yl) partage des similitudes structurelles avec d’autres dérivés de la pyrrolidine, tels que :

- Le pentanedioate de diméthyle (2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)

- Le hexanedioate de diméthyle (2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)

Unicité

L’unicité du butanedioate de diméthyle (2S)-2-(2,5-dihydro-1H-pyrrol-1-yl) réside dans ses caractéristiques structurelles spécifiques et les propriétés chimiques qui en résultent.

Propriétés

Numéro CAS |

847900-01-0 |

|---|---|

Formule moléculaire |

C10H15NO4 |

Poids moléculaire |

213.23 g/mol |

Nom IUPAC |

dimethyl (2S)-2-(2,5-dihydropyrrol-1-yl)butanedioate |

InChI |

InChI=1S/C10H15NO4/c1-14-9(12)7-8(10(13)15-2)11-5-3-4-6-11/h3-4,8H,5-7H2,1-2H3/t8-/m0/s1 |

Clé InChI |

OLGRLNILKSFRLK-QMMMGPOBSA-N |

SMILES isomérique |

COC(=O)C[C@@H](C(=O)OC)N1CC=CC1 |

SMILES canonique |

COC(=O)CC(C(=O)OC)N1CC=CC1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![([1,1'-Biphenyl]-4-yl)([4,4'-bipiperidin]-1-yl)methanone](/img/structure/B12539537.png)

![1-[4-(Diethylamino)benzamido]cyclohexane-1-carboxylic acid](/img/structure/B12539540.png)

![Ethyl 4-chloro-3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate](/img/structure/B12539548.png)

![4,6-Bis[(1,3-benzothiazol-2-yl)sulfanyl]-1,3,5-triazine-2(1H)-thione](/img/structure/B12539561.png)

![2-{[(2-Phenoxypropan-2-yl)oxy]methyl}oxirane](/img/structure/B12539584.png)

![3-Ethoxy-4-{[(methylideneamino)oxy]methyl}benzonitrile](/img/structure/B12539588.png)